Selenophene (CAS 288-05-1) addresses the efficiency gap in OPV/OFET materials where thiophene limits mobility and NIR absorption. Key advantages:
High-purity batches available for immediate procurement and global shipping.
Selenophene is a five-membered, selenium-containing heteroaromatic building block that serves as a critical precursor for high-performance conjugated polymers and organic semiconductors. Characterized by its high atomic polarizability, lower aromaticity compared to its sulfur analog, and strong propensity for intermolecular interactions, selenophene is heavily procured for the synthesis of low-bandgap donor-acceptor materials. In industrial and advanced laboratory workflows, it is primarily selected to engineer red-shifted optical absorption profiles and enhance charge carrier mobilities in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) without requiring complex structural redesigns of the polymer backbone [1].
While thiophene is the most common generic substitute due to its lower cost and structural similarity, replacing selenophene with thiophene fundamentally compromises application-critical performance in advanced optoelectronics. Thiophene possesses a smaller, less polarizable heteroatom, which weakens interchain non-covalent interactions and reduces crystalline packing order in solid-state films [1]. Consequently, thiophene-based polymers consistently exhibit wider optical bandgaps and significantly lower charge carrier mobilities compared to their selenophene counterparts. Furthermore, furan is often too reactive for robust device fabrication, and tellurophene presents severe synthetic and stability bottlenecks. For procurement focused on maximizing power conversion efficiency or near-infrared absorption, selenophene is strictly non-interchangeable [2].
Se 4p vs. S 3p orbitals may shift HOMO–LUMO bandgap and absorption profile, altering device performance.
Larger Se atomic radius can modify solid-state packing geometry and intermolecular electronic coupling.
Selenophene analogs may exhibit different electrochemical stability and quinoidal character, affecting charge transport.
The lower aromaticity and enhanced quinoidal resonance character of selenophene directly translate to narrower optical bandgaps in polymerized films. Spectroelectrochemical evaluations demonstrate that polyselenophenes (e.g., P3HS) achieve bandgaps of approximately 1.6 eV, whereas the corresponding polythiophene analogs (e.g., P3HT) exhibit wider bandgaps near 1.9 eV [1]. This consistent ~0.2 to 0.3 eV reduction is critical for tuning absorption profiles toward the near-infrared region without altering the primary backbone structure [2].
| Evidence Dimension | Optical bandgap (Eg) in solid-state films |
| Target Compound Data | Polyselenophene derivatives (e.g., P3HS): ~1.6 eV |
| Comparator Or Baseline | Polythiophene derivatives (e.g., P3HT): ~1.9 eV |
| Quantified Difference | 0.2 - 0.3 eV narrower bandgap |
| Conditions | Solid-state polymer films measured via UV-Vis and spectroelectrochemistry |
Enables manufacturers to capture a broader spectrum of solar radiation in photovoltaic applications, directly increasing power conversion efficiency.
The larger atomic radius and polarizability of selenium foster strong intermolecular Se···Se contacts, significantly improving the crystalline packing and charge transport of the active layer. In field-effect transistor evaluations, selenophene-bridged donor-acceptor copolymers demonstrate hole mobilities up to 0.01 cm2/(V·s), compared to just 0.0014 cm2/(V·s) for their exact thiophene-bridged counterparts [1]. This near order-of-magnitude enhancement is a primary driver for selecting selenophene in high-efficiency device formulations.
| Evidence Dimension | Hole mobility |
| Target Compound Data | Selenophene-bridged copolymers: ~0.01 cm2/(V·s) |
| Comparator Or Baseline | Thiophene-bridged copolymers: ~0.0014 cm2/(V·s) |
| Quantified Difference | ~7-fold increase in charge carrier mobility |
| Conditions | Thin-film organic field-effect transistor (OFET) devices |
Higher charge mobility directly dictates the switching speed of OFETs and the short-circuit current in organic solar cells, justifying the higher procurement cost over thiophene.
Selenophene substitution selectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) without significantly altering the Highest Occupied Molecular Orbital (HOMO). Cyclic voltammetry studies reveal that the LUMO levels of selenophene-based polymers are typically stabilized (deeper) by 0.07 to 0.3 eV compared to thiophene analogs [1]. This stabilization improves electron injection and ambient stability, making selenophene highly advantageous for formulating n-type semiconducting copolymers.
| Evidence Dimension | LUMO energy level |
| Target Compound Data | Selenophene-containing polymers: Deeper by 0.07 - 0.3 eV |
| Comparator Or Baseline | Thiophene-containing baseline polymers |
| Quantified Difference | 0.07 - 0.3 eV stabilization (lowering) of LUMO |
| Conditions | Cyclic voltammetry of thin films in standard electrolyte solutions |
A deeper LUMO is essential for matching the work function of electron-injecting electrodes and preventing oxidative degradation in n-type devices.
In the synthesis of 2,5-functionalized monomers (e.g., dibromination or dilithiation), selenophene exhibits higher reactivity toward electrophilic aromatic substitution than thiophene. The relative reactivity order allows selenophene to undergo functionalization under milder conditions with higher positional selectivity at the alpha positions [1]. This translates to reduced energy inputs and fewer side products during the scale-up of complex electroactive monomers.
| Evidence Dimension | Electrophilic aromatic substitution reactivity |
| Target Compound Data | Selenophene: High reactivity, mild conditions required |
| Comparator Or Baseline | Thiophene: Lower reactivity, requires harsher conditions |
| Quantified Difference | Faster reaction kinetics and improved alpha-positional selectivity |
| Conditions | Halogenation and metallation reactions during precursor synthesis |
Streamlines the industrial synthesis of highly pure di-functionalized monomers, lowering overall processing costs and improving batch-to-batch reproducibility.
Directly utilizes the 0.2-0.3 eV bandgap reduction provided by selenophene to maximize solar spectrum absorption and improve overall power conversion efficiencies in bulk heterojunction solar cells [1].
Leverages the significant increase in hole mobility driven by Se···Se intermolecular packing to achieve faster switching speeds and higher current modulation in thin-film transistors [2].
Capitalizes on selenophene's LUMO stabilization to create robust electron-accepting materials with improved ambient stability and better energy level alignment with donor polymers [1].
Uses the strong quinoidal character and red-shifted absorption profile of selenophene-based oligomers for specialized optical sensors and photodetectors operating in the NIR window [2].
Flammable;Acute Toxic;Health Hazard;Environmental Hazard